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Compound of Interest

Compound Name: 3-ethyl-1,2-oxazole

Cat. No.: B6231226 Get Quote

Disclaimer: Experimental spectroscopic data for 3-ethyl-1,2-oxazole is not readily available in

public databases. The data presented herein is predicted based on the analysis of structurally

similar compounds and established principles of spectroscopic interpretation. This guide is

intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-ethyl-1,2-oxazole. These predictions are derived

from data for related oxazole and isoxazole derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.1 d 1H H-5

The proton at

position 5 is

expected to be

the most

downfield due to

the electron-

withdrawing

effect of the

oxygen and

nitrogen atoms.

~6.2 d 1H H-4

The proton at

position 4 will be

upfield relative to

H-5.

~2.8 q 2H -CH₂-

The methylene

protons of the

ethyl group will

appear as a

quartet due to

coupling with the

methyl protons.

~1.3 t 3H -CH₃

The methyl

protons of the

ethyl group will

appear as a

triplet.

Analogy based on data for 3,5-diphenylisoxazole and other substituted isoxazoles which show

the isoxazole ring protons in the range of 6.3-6.8 ppm. The specific shifts for 3-ethyl-1,2-
oxazole are estimations.[1]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment Notes

~168 C-3

The carbon attached to the

nitrogen and part of the C=N

bond is expected to be

significantly downfield.

~150 C-5
The carbon atom between the

oxygen and nitrogen atoms.

~100 C-4

The carbon atom adjacent to

the oxygen. Data for 3-methyl-

5-phenylisoxazole shows the

C4 carbon at 100.0 ppm.[1]

~25 -CH₂-
Methylene carbon of the ethyl

group.

~11 -CH₃
Methyl carbon of the ethyl

group.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic-like)

~2980-2850 Medium-Strong C-H stretching (aliphatic)

~1600-1550 Medium C=N stretching

~1450-1400 Medium C=C stretching

~1300-1200 Strong C-O-C stretching

Predictions are based on typical vibrational frequencies for isoxazole and ethyl-substituted

aromatic compounds.

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

97 High [M]⁺ (Molecular Ion)

69 Medium [M - C₂H₄]⁺

68 Medium [M - C₂H₅]⁺

54 High [C₃H₄N]⁺

43 Medium [C₂H₃O]⁺

Predicted fragmentation patterns are based on the general behavior of oxazoles and

isoxazoles under electron impact, which often involves ring cleavage.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

small organic molecule like 3-ethyl-1,2-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified 3-ethyl-1,2-oxazole in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest and place it in a solution cell.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the salt plates or the solvent.

Acquire the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:
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Method: Typically, Electron Impact (EI) ionization is used for volatile, thermally stable small

molecules.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

The instrument is operated in positive ion mode.

The mass range is set to scan for the expected molecular ion and fragment ions (e.g., m/z

10-200).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

organic molecule.
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General Workflow for Small Molecule Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification

Purity Check (TLC, GC)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Weight & Formula Identify Functional Groups Determine Connectivity & Stereochemistry

Propose Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of a small molecule.

This guide provides a foundational understanding of the expected spectroscopic properties of

3-ethyl-1,2-oxazole and the general methodologies for their determination. For definitive

structural confirmation, the synthesis and experimental analysis of the compound are required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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